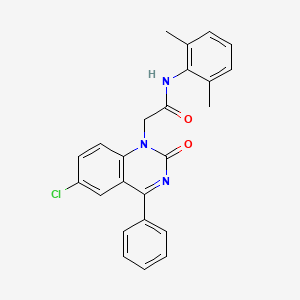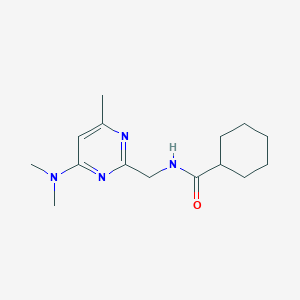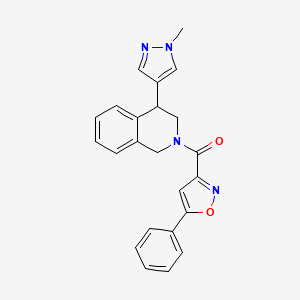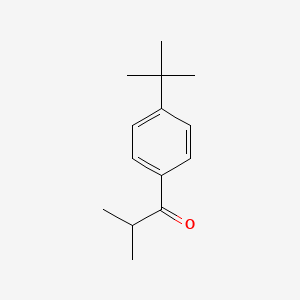
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide, also known as PD-0325901, is a small molecule inhibitor of mitogen-activated protein kinase (MAPK) kinase (MEK) that has been widely used in scientific research.
Applications De Recherche Scientifique
Structural Aspects and Compound Properties
Studies have explored the structural characteristics and properties of similar quinazoline derivatives, revealing insights into their crystal structure, fluorescence emission, and host-guest complex formation, which are crucial for understanding their potential applications in material science and drug design (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Antimicrobial Activities
Research has been conducted on synthesizing new quinazolinone derivatives and evaluating their antimicrobial activities. These studies highlight the compound's potential as a base for developing new antimicrobial agents, showcasing good activity against various bacterial strains compared to standard drugs (Patel & Shaikh, 2011).
Analgesic and Anti-inflammatory Activities
Several novel quinazolinyl acetamides have been synthesized and tested for their analgesic and anti-inflammatory activities. Some compounds showed potent activity, suggesting their utility in pain management and inflammation control, with reduced ulcerogenic potential compared to aspirin (Alagarsamy, Solomon, Sulthana, Satyasai Vijay, & Narendhar, 2015).
Molecular Docking and Antitumor Activity
Research on quinazolinone analogs has included molecular docking studies to explore their binding affinities to specific proteins, providing insights into their potential antitumor activities. These studies offer a foundation for developing targeted cancer therapies, demonstrating the compounds' ability to inhibit tumor cell growth (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016).
Therapeutic Effects Against Diseases
A novel anilidoquinoline derivative has shown significant antiviral and antiapoptotic effects in vitro, with promising therapeutic efficacy in treating Japanese encephalitis. This highlights the potential of quinazolinone derivatives in developing antiviral drugs (Ghosh, Swarup, Saxena, Das, Hazra, Paira, Banerjee, Mondal, & Basu, 2008).
Propriétés
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2/c1-15-7-6-8-16(2)22(15)26-21(29)14-28-20-12-11-18(25)13-19(20)23(27-24(28)30)17-9-4-3-5-10-17/h3-13H,14H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSONRAGSLQMBID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Oxaspiro[4.4]nonan-2-one](/img/structure/B2666986.png)

![1-(3-chlorophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2666992.png)


![5-(3,4-dimethylphenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2666996.png)
![5,7-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B2666997.png)
![3-(1-(cyclopropylsulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2666998.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-9-methylpurin-6-amine](/img/structure/B2666999.png)
![(E)-1H-3,4,10,11-tetrahydro-1H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5(2H)-one O-((4-fluorophenyl)carbamoyl) oxime](/img/structure/B2667000.png)
